molecular formula C9H7BrN2O2 B13678244 Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B13678244
M. Wt: 255.07 g/mol
InChI Key: IFEJKWKTJCXOLE-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution reactions to form the desired compound . The reaction conditions often involve the use of palladium catalysts and specific bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to the presence of the bromine atom and the carboxylate group, which provide specific reactivity and potential for further functionalization

Biological Activity

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of approximately 255.07 g/mol. The compound features a pyridine ring fused to a pyrrole ring, with a bromine substituent at the 7th position and a carboxylate group at the 3rd position. This unique structure contributes to its diverse biological activities.

Research indicates that this compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). These receptors are crucial in various signaling pathways associated with cancer progression. The compound has demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, suggesting its potential use in treating tumors linked to aberrant FGFR signaling pathways.

Anticancer Activity

The compound has been studied extensively for its anticancer properties. It exhibits inhibitory effects on FGFRs, which are implicated in tumor growth and metastasis. A table summarizing the inhibitory activity against different FGFRs is presented below:

FGFR Type Inhibition Activity
FGFR1Significant
FGFR2Significant
FGFR3Significant

In addition to FGFR inhibition, this compound may also exhibit antimicrobial properties and could inhibit other biological targets such as kinases involved in inflammatory responses and cancer progression.

Antimycobacterial Activity

While primarily studied for its anticancer properties, derivatives of pyrrolo[3,2-c]pyridine have shown promise against Mycobacterium tuberculosis (Mtb). Compounds with similar structures have been evaluated for their antimycobacterial activity, indicating potential applications in treating tuberculosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited FGFRs in vitro, suggesting their utility in cancer therapies targeting these receptors.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of pyrrolo[3,2-c]pyridine derivatives against various bacterial strains, demonstrating notable activity against Staphylococcus aureus compared to Escherichia coli.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Type Unique Features
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylatePyrrolo-pyridine derivativeDifferent bromine position; potential kinase inhibitor
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylatePyrrolo-pyridine derivativeVarying biological activity profile
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylateFluorinated variantEnhanced solubility and bioactivity

These compounds exhibit varying degrees of biological activity based on their structural differences, particularly the position of halogen substituents.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-12-8-5(6)2-11-4-7(8)10/h2-4,12H,1H3

InChI Key

IFEJKWKTJCXOLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C=NC=C12)Br

Origin of Product

United States

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